molecular formula C23H24ClNO5 B12809183 Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride CAS No. 3468-02-8

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride

Cat. No.: B12809183
CAS No.: 3468-02-8
M. Wt: 429.9 g/mol
InChI Key: OQENDBITKXIGSD-UHFFFAOYSA-N
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Description

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with morpholinoethyl chloride hydrochloride. The reaction is typically conducted in a suitable solvent such as methanol, ethanol, or other lower aliphatic alcohols. The product is then treated with a hydrochloric acid-alcohol mixture and recrystallized from alcohol to obtain white crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced flavone derivatives .

Scientific Research Applications

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with molecular targets in the body. The compound acts as a coronary vasodilator, increasing blood flow to the heart. This effect is mediated through its interaction with specific receptors and enzymes involved in the regulation of vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pharmacodynamic properties, particularly its ability to increase coronary blood flow. This makes it a valuable compound for developing cardiovascular drugs .

Properties

CAS No.

3468-02-8

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;chloride

InChI

InChI=1S/C23H23NO5.ClH/c1-16-20(25)18-8-5-9-19(22(18)29-21(16)17-6-3-2-4-7-17)23(26)28-15-12-24-10-13-27-14-11-24;/h2-9H,10-15H2,1H3;1H

InChI Key

OQENDBITKXIGSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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